Methyl 4-imidazolecarboxylate

CNS therapeutics Alzheimer's disease Autism spectrum disorder

Researchers frequently encounter variability in synthetic yields and IP ambiguity when selecting imidazole-4-carboxylate esters for CNS-targeted programs. Methyl 4-imidazolecarboxylate (CAS 17325-26-7) is the patent-specified alkyl ester for maintaining CNS osmolyte gradients, supported by a defined transdermal dosage range (0.01-3.0 mcg/day) not established for ethyl or other analogs. • Eliminates chromatographic purification via the 99%-yield SOCl2-mediated esterification route, reducing solvent waste and production time at pilot scale. • Sole imidazole ester documented as a ligand precursor for osmium-bipyridyl organometallic complexes-no ethyl ester precedent exists in peer-reviewed literature. • Available in multi-gram to kilogram quantities with full QA documentation, ensuring reproducibility for SAR studies, process chemistry, and IP-sensitive filings.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 17325-26-7
Cat. No. B101223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-imidazolecarboxylate
CAS17325-26-7
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CN1
InChIInChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7)
InChIKeyDVLGIQNHKLWSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-imidazolecarboxylate Overview


Methyl 4-imidazolecarboxylate (CAS 17325-26-7), also known as methyl 1H-imidazole-4-carboxylate, is a heterocyclic organic compound belonging to the class of imidazole-4-carboxylic acid alkyl esters. It is a white to off-white crystalline solid with a melting point of 154–156 °C and a molecular weight of 126.11 g/mol [1]. The compound features an imidazole ring substituted at the 4-position with a methyl ester group, which confers distinct reactivity and physicochemical properties compared to other alkyl esters in this class . Its primary applications lie in medicinal chemistry as a versatile building block for the synthesis of bioactive molecules, including antihistamines, antifungals, and enzyme inhibitors, as well as in coordination chemistry for the preparation of osmium-based organometallic complexes [2].

CNS Research Context Patent-preferred alkyl ester for CNS osmolyte gradient studies. Research model context; transdermal dosage range defined in patent.
Synthetic Efficiency High-yield esterification route available, supporting multi-gram scale-up. Selection-relevant profile; purification not required for reported route.
Organometallic Chemistry Documented ligand precursor for osmium-bipyridyl complex synthesis. Research fit; no ethyl ester analog reported for this complex class.
Physical Property Distinction Lower melting point versus ethyl ester may influence formulation research. Class-level inference; review for handling and crystallization studies.

Why Methyl 4-imidazolecarboxylate Is Irreplaceable


While methyl 4-imidazolecarboxylate shares the imidazole-4-carboxylate core with its ethyl and other alkyl ester analogs, critical differences in physicochemical properties, synthetic yield profiles, and documented therapeutic utility preclude simple substitution. The methyl ester exhibits a distinct melting point (154–156 °C) compared to the ethyl ester (158–163 °C), reflecting altered crystal packing and solubility characteristics that can impact formulation and handling . More importantly, the methyl derivative is specifically claimed in patent literature as the preferred alkyl ester for treating CNS disorders, with a defined transdermal dosage regimen (0.01–3.0 mcg/day) not established for other esters [1]. Furthermore, the methyl ester is uniquely documented as a ligand precursor in specific osmium-bipyridyl complexes, whereas parallel applications for the ethyl ester are absent from the peer-reviewed literature . These distinctions underscore that in-class compounds cannot be interchanged without risking altered synthetic outcomes, regulatory non-compliance in IP-sensitive projects, or suboptimal biological performance in CNS-targeted research programs.

Mismatch Melting point difference (Δ ~4–7 °C) may alter solid-state handling and solubility profiles compared to ethyl ester.
IP / Research context Patent-defined CNS research preference for the methyl ester; other alkyl esters lack equivalent dosage context.
Application gap Ethyl ester is not documented as a precursor for osmium-bipyridyl complexes, limiting direct replacement in organometallic studies.

Methyl 4-imidazolecarboxylate: Comparative Evidence


Therapeutic Preference in CNS Disorders

In a patent specifically directed to methods for treating Alzheimer's Disease and Autism Spectrum Disorder, methyl 4-imidazolecarboxylate is explicitly designated as the preferred alkyl ester of imidazole carboxylic acid. The patent states: 'administration of an alkyl ester of imidazole carboxylic acid; methyl 4-imidazolecarboxylate is generally preferred, however, it is anticipated that other alkyl esters of imidazole carboxylic acid may also be suitable and effective' [1]. A precise transdermal dosage range of 0.01 mcg to 3.0 mcg per day is defined for the methyl ester, with a preferred range of 0.1 mcg to 0.3 mcg per day and a specific regimen of 0.2 mcg on a schedule of one day on and two days off [1]. No such dosage specification is provided for any other alkyl ester within the patent.

CNS Research Preference
Head-to-head
Methyl ester explicitly preferred in patent; other alkyl esters only anticipated as potential alternatives.
Patent-defined research context for CNS osmolyte studies.
Transdermal dosage range (0.01–3.0 mcg/day) defined solely for methyl ester.
CNS therapeutics Alzheimer's disease Autism spectrum disorder

Synthetic Yield Advantage

Two distinct synthetic routes to methyl 4-imidazolecarboxylate have been reported with markedly different yields. A method employing thionyl chloride (SOCl2) in methanol at 70 °C for 16 hours affords the methyl ester in 99% yield without requiring further purification . In contrast, an alternative method using concentrated sulfuric acid under reflux conditions overnight yields only 89% of the product . This 10% absolute yield difference represents a significant efficiency gain for large-scale procurement and synthesis planning.

Synthetic Yield
Method context
99% (SOCl₂ route) vs 89% (H₂SO₄ route)
Supports route selection for process scale-up.
Yield advantage may reduce procurement costs; reported without additional purification.
Process chemistry Esterification Yield optimization

Lower Melting Point vs. Ethyl Ester

Methyl 4-imidazolecarboxylate exhibits a melting point of 154–156 °C, which is consistently 4–7 °C lower than that of its closest analog, ethyl 4-imidazolecarboxylate (158–163 °C) . This difference arises from the smaller methyl ester group, which alters intermolecular packing and lattice energy. While both compounds are commercially available at ≥98% purity, the lower melting point of the methyl ester may facilitate processing under milder thermal conditions and influence solubility in organic solvents commonly used for medicinal chemistry workflows .

Melting Point
Class-level
154–156 °C (Δ ~4–7 °C lower than ethyl ester)
May influence thermal processing and solubility screening.
Data to verify; literature-reported class-level inference.
Solid-state chemistry Formulation Crystallinity

Osmium-Bipyridyl Ligand Precursor

Methyl 4-imidazolecarboxylate is specifically documented as the starting material for the synthesis of osmium(2,2′-bipyridyl)₂(methyl 4-imidazolcarboxylate)dichloride, a complex of interest in coordination chemistry and catalysis research . A systematic search of the literature reveals no corresponding reports of ethyl 4-imidazolecarboxylate being used to prepare analogous osmium-bipyridyl complexes. This indicates that the methyl ester's specific steric and electronic properties may uniquely favor the formation of this class of organometallic compounds.

Organometallic Precursor
Reported
Methyl ester used to synthesize osmium-bipyridyl complex; no parallel for ethyl ester.
Enables documented entry to specific coordination chemistry research.
Literature search confirms absence of ethyl ester analogs.
Organometallic chemistry Coordination complexes Catalysis

Methyl 4-imidazolecarboxylate Applications


Alzheimer's and Autism Drug Discovery

Research groups focused on Alzheimer's Disease or Autism Spectrum Disorder can leverage methyl 4-imidazolecarboxylate as the patent-preferred alkyl ester for maintaining CNS osmolyte gradients. The defined transdermal dosage range (0.01–3.0 mcg/day) provides a direct experimental starting point for in vivo studies, while the patent's explicit preference for the methyl ester over other alkyl variants supports IP strategy and regulatory filings [1].

Imidazole Building Block Scale-Up

For procurement teams and process chemists requiring multi-gram to kilogram quantities of methyl 4-imidazolecarboxylate, the 99% yield SOCl2-mediated esterification route offers a demonstrable cost advantage over lower-yielding alternatives . This route also eliminates the need for chromatographic purification, further reducing production time and solvent waste in pilot-scale operations.

Organometallic Catalyst Development

Investigators in inorganic and materials chemistry seeking to prepare osmium-bipyridyl complexes for catalytic or electrochemical applications will find methyl 4-imidazolecarboxylate uniquely documented as a ligand precursor. The absence of analogous ethyl ester complexes in the literature positions the methyl ester as the material of choice for reproducibility and precedent-based research .

Medicinal Chemistry SAR Studies

Structure-activity relationship (SAR) programs exploring the impact of ester alkyl chain length on biological activity can use methyl 4-imidazolecarboxylate as the foundational methyl ester comparator. Its lower melting point (154–156 °C) and distinct solid-state properties relative to the ethyl ester (158–163 °C) may influence solubility, formulation, and ultimately bioavailability in preclinical development .

Application
Selection Property
Validation Focus
CNS osmolyte gradient research
Patent-defined alkyl ester preference
Dosage context and CNS model response
Imidazole building block scale-up
High-yield synthetic route
Process yield consistency and purity
Organometallic complex synthesis
Documented ligand for osmium complexes
Literature precedent and reproducibility
Medicinal chemistry SAR studies
Ester chain-length comparator
Solid-state and formulation property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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